molecular formula C12H18ClN5OS B10930344 4-chloro-N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-chloro-N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10930344
M. Wt: 315.82 g/mol
InChI Key: USHQBPQDXJQTKY-UHFFFAOYSA-N
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Description

4-CHLORO-N~3~-(2-{[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of a cyclopropylamino group and a carbothioyl group adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~3~-(2-{[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Cyclopropylamino Group: This step involves the reaction of the pyrazole intermediate with cyclopropylamine.

    Formation of the Carbothioyl Group: This can be achieved through the reaction of the intermediate with carbon disulfide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the cyclopropylamino group.

    Reduction: Reduction reactions can target the carbothioyl group, converting it to a thiol or a thioether.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or primary amines.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrazole ring.

    Reduction: Products may include thiol or thioether derivatives.

    Substitution: Products may include substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving pyrazole derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~3~-(2-{[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-CHLORO-N~3~-(2-{[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific substitution pattern and the presence of the cyclopropylamino and carbothioyl groups. These structural features may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H18ClN5OS

Molecular Weight

315.82 g/mol

IUPAC Name

4-chloro-N-[2-(cyclopropylcarbamothioylamino)ethyl]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H18ClN5OS/c1-7-9(13)10(17-18(7)2)11(19)14-5-6-15-12(20)16-8-3-4-8/h8H,3-6H2,1-2H3,(H,14,19)(H2,15,16,20)

InChI Key

USHQBPQDXJQTKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NCCNC(=S)NC2CC2)Cl

Origin of Product

United States

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